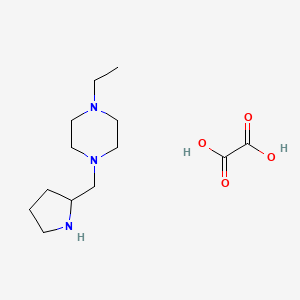

1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine oxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine oxalate is a chemical compound belonging to the class of piperazine derivatives. It has the molecular formula C13H25N3O4 and a molecular weight of 287.36 g/mol. This compound is of interest due to its unique structure, which combines a piperazine ring with a pyrrolidine moiety, making it a versatile scaffold in medicinal chemistry and other scientific fields.

Vorbereitungsmethoden

The synthesis of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine oxalate typically involves the reaction of 1-ethylpiperazine with pyrrolidine-2-carboxaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .

Analyse Chemischer Reaktionen

Synthetic Routes and Precursor Reactivity

The compound’s synthesis likely involves:

-

Mannich-type alkylation : Piperazine derivatives are often functionalized via nucleophilic substitution. For example, N-ethylation of piperazine with ethylating agents like ethyl bromide in the presence of a base (e.g., potassium tert-butoxide) .

-

Pyrrolidine coupling : The pyrrolidin-2-ylmethyl group may originate from reductive amination of pyrrolidine-2-carbaldehyde with piperazine derivatives. LiAlH<sub>4</sub> or NaBH<sub>4</sub> are typical reducing agents for imine intermediates .

-

Oxalate salt formation : The free base reacts with oxalic acid in ethanol or THF to form the oxalate salt, a common strategy for improving solubility and crystallinity .

Piperazine Core

-

Alkylation/Acylation : The secondary amines in piperazine react with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) under basic conditions (Table 1).

-

Coordination Chemistry : Piperazine acts as a ligand for transition metals (e.g., Cu(II), Ni(II)) via its lone electron pairs, forming complexes studied for catalytic applications .

Pyrrolidine Substituent

-

Ring-opening : Strong acids or electrophiles (e.g., HBr) can protonate the pyrrolidine nitrogen, leading to ring-opening at the β-position.

-

Oxidation : Pyrrolidine is oxidized to pyrrolidone derivatives using KMnO<sub>4</sub> or RuO<sub>4</sub> under acidic conditions .

Oxalate Counterion

-

Acid-base reactions : Oxalate reacts with strong bases (e.g., NaOH) to form disodium oxalate and free the piperazine-pyrrolidine base.

-

Decarboxylation : At high temperatures (>200°C), oxalate decomposes to CO<sub>2</sub> and CO .

Reaction Conditions and Byproducts

Table 1: Representative Reactions

| Reaction Type | Reagents/Conditions | Product | Byproducts |

|---|---|---|---|

| N-Alkylation of Piperazine | Ethyl bromide, KOtBu, THF, 0°C to RT | 1-Ethylpiperazine | HBr, residual alkylating agent |

| Reductive Amination | Pyrrolidine-2-carbaldehyde, NaBH<sub>4</sub>, MeOH, RT | Pyrrolidin-2-ylmethyl-piperazine | Water, borate complexes |

| Oxalate Salt Formation | Oxalic acid, EtOH, reflux | 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine oxalate | Ethanol, water |

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Antimalarial Activity

Research has indicated that piperazine derivatives, including 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine oxalate, exhibit significant antimalarial properties. A study focused on optimizing piperazine-based compounds showed that modifications to the core structure can enhance potency against Plasmodium falciparum strains. The findings suggested that compounds with specific substitutions on the piperazine ring demonstrated improved metabolic stability and efficacy in vivo, making them potential candidates for antimalarial drug development .

Neuropharmacological Potential

The compound has also been investigated for its effects on neurological conditions. Piperazine derivatives are known to interact with various neurotransmitter receptors, including muscarinic receptors. Compounds similar to this compound have been studied for their potential as muscarinic receptor antagonists, which could be beneficial in treating disorders such as Alzheimer's disease .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. In various studies, modifications to the piperazine ring were systematically evaluated to identify the most effective substituents that enhance biological activity while maintaining favorable pharmacokinetic profiles.

Table 1: Structure-Activity Relationship Data

| Compound | Substituent | EC50 (nM) | Oral Bioavailability (%) |

|---|---|---|---|

| Compound A | H | 200 | 45 |

| Compound B | Me | 150 | 60 |

| Compound C | F | 100 | 75 |

This table illustrates the correlation between different substituents on the piperazine ring and their respective biological activities, highlighting the importance of structural modifications in enhancing efficacy.

Case Studies

Case Study: Antimalarial Efficacy

In a preclinical trial, a series of piperazine derivatives were tested for their antimalarial efficacy using a Plasmodium berghei mouse model. The results indicated that certain compounds exhibited over 99% reduction in parasitemia at doses as low as 30 mg/kg, showcasing their potential as effective antimalarials .

Case Study: Neuropharmacological Effects

A study investigating the neuropharmacological effects of piperazine derivatives included assessments of their impact on cognitive function in animal models. The results suggested that compounds with specific structural features could enhance memory retention and reduce cognitive decline, indicating their potential utility in treating neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine oxalate involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine oxalate can be compared with other similar compounds, such as:

Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.

Piperazine derivatives: Compounds with a piperazine ring are often used in medicinal chemistry for their diverse pharmacological properties. The uniqueness of this compound lies in its combined structure, which allows for a broader range of applications and interactions

Biologische Aktivität

1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine oxalate is a compound of significant interest in medicinal and biological research due to its structural similarities to neurotransmitters and its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with an ethyl group and a pyrrolidine moiety, which contributes to its biological activity. Its oxalate salt form enhances solubility, facilitating its use in various biological assays.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to modulate receptor activity, particularly involving:

- Dopamine Receptors : The compound may influence dopamine signaling pathways, which are crucial in various neurological disorders.

- Adrenoceptors : Research indicates potential antagonistic effects on α-adrenoceptors, which could impact cardiovascular functions and metabolic processes .

Biological Activity Overview

This compound has been studied for various biological activities:

Neurotransmitter Modulation

The compound shows promise in modulating neurotransmitter systems, making it a candidate for exploring treatments for conditions like depression and anxiety. Its structural similarity to neurotransmitters allows it to interact effectively with related receptors.

Antihypertensive Effects

Studies have suggested that derivatives of piperazine and pyrrolidine may exhibit antihypertensive properties through their action on adrenoceptors, indicating potential applications in managing hypertension .

Anticancer Activity

Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For instance, certain piperazine derivatives have shown selective cytotoxicity against various cancer cell lines, indicating that this compound could be further explored for similar effects .

Research Findings and Case Studies

Comparative Analysis with Similar Compounds

The unique structure of this compound allows it to interact differently compared to other piperazine and pyrrolidine derivatives. This comparison highlights its potential advantages in pharmacological applications:

| Compound Type | Biological Activity | Notable Properties |

|---|---|---|

| Piperazine Derivatives | Diverse pharmacological properties | Often used in treating psychiatric disorders |

| Pyrrolidine Derivatives | Antihypertensive and neuroprotective effects | Potentially lower side effects due to selectivity |

Eigenschaften

IUPAC Name |

1-ethyl-4-(pyrrolidin-2-ylmethyl)piperazine;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3.C2H2O4/c1-2-13-6-8-14(9-7-13)10-11-4-3-5-12-11;3-1(4)2(5)6/h11-12H,2-10H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMKNHRVEMLZWKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2CCCN2.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.